![molecular formula C16H22BrNO4 B13719547 Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13719547.png)
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound with the molecular formula C16H22BrNO4 It is a brominated ester derivative that features a benzyl group, a bromine atom, and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by esterification and carbamate formation. For instance, the starting material can be a butanoic acid derivative, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then esterified with benzyl alcohol under acidic conditions to form the ester. Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification steps, which can enhance reaction efficiency and yield. Additionally, industrial processes may employ automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of benzyl alcohol and tert-butylamine.
Oxidation: Formation of benzaldehyde or benzoic acid.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity may involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carbamate group are key functional moieties that contribute to its reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Benzyl 4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Benzyl 4-bromo-3-[(2-ethylpropan-2-yl)oxycarbonylamino]butanoate
Uniqueness
Benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or ethyl analogs. The tert-butyl carbamate group also provides steric hindrance and stability, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
benzyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVVYFFXZJUYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

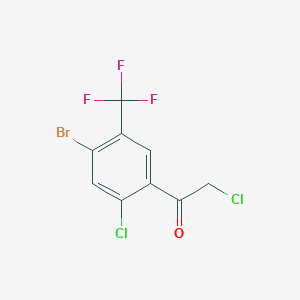
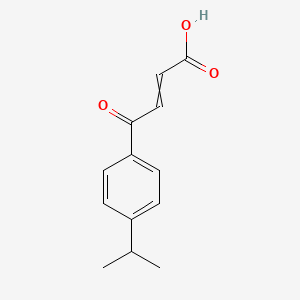
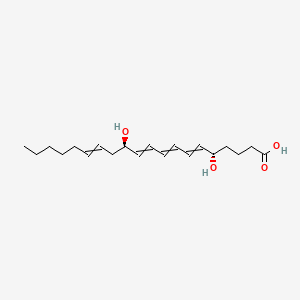
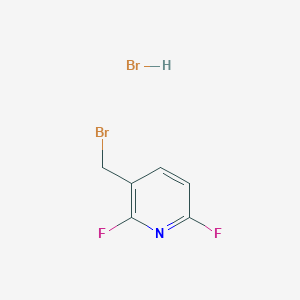
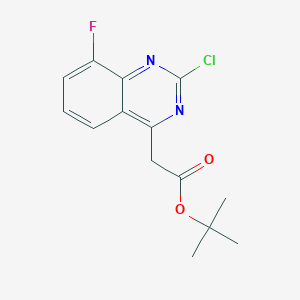
![3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719506.png)
![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)
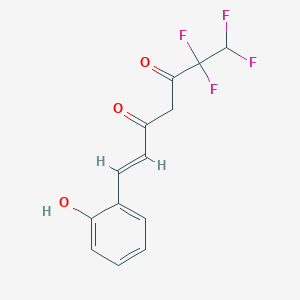
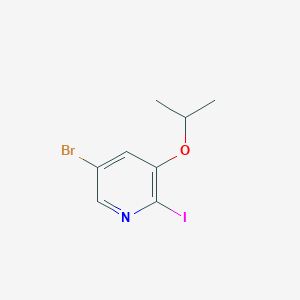


![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
